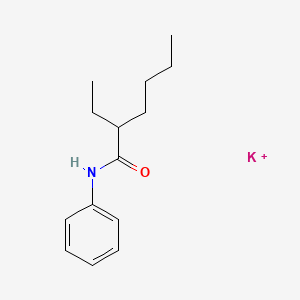
Potassium N-phenyl-2-ethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium N-phenyl-2-ethylhexanamide is an organic compound with the molecular formula C14H21KNO It is a potassium salt derivative of N-phenyl-2-ethylhexanamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium N-phenyl-2-ethylhexanamide can be synthesized through the reaction of N-phenyl-2-ethylhexanamide with potassium hydroxide. The process involves dissolving N-phenyl-2-ethylhexanamide in a suitable solvent such as benzene, followed by the addition of potassium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium N-phenyl-2-ethylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
Potassium N-phenyl-2-ethylhexanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of Potassium N-phenyl-2-ethylhexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and microbial pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Potassium N-phenyl-2-ethylhexanamide include:
N-phenyl-2-ethylhexanamide: The parent compound without the potassium ion.
Potassium N-phenylacetamide: A similar potassium salt with a different alkyl chain.
Potassium N-phenylpropionamide: Another potassium salt with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific alkyl chain length and the presence of the potassium ion, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
56935-95-6 |
|---|---|
Formule moléculaire |
C14H21KNO+ |
Poids moléculaire |
258.42 g/mol |
Nom IUPAC |
potassium;2-ethyl-N-phenylhexanamide |
InChI |
InChI=1S/C14H21NO.K/c1-3-5-9-12(4-2)14(16)15-13-10-7-6-8-11-13;/h6-8,10-12H,3-5,9H2,1-2H3,(H,15,16);/q;+1 |
Clé InChI |
STKSLENNLNGAKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)NC1=CC=CC=C1.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



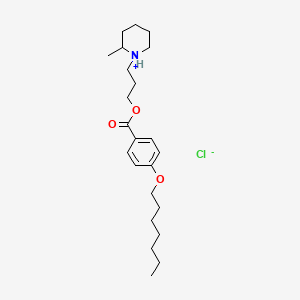
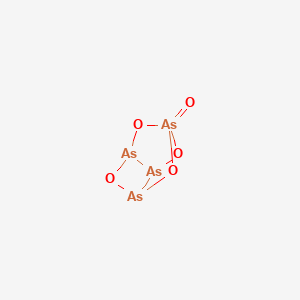
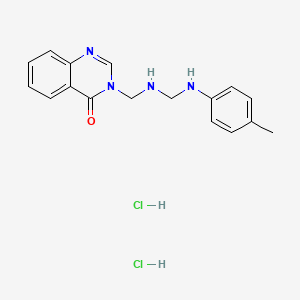
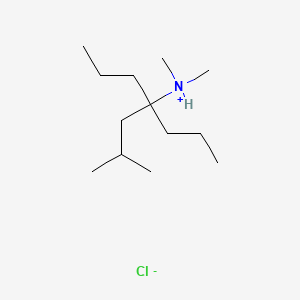

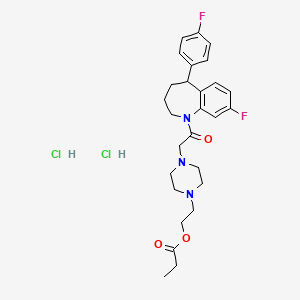

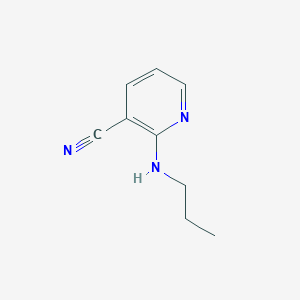
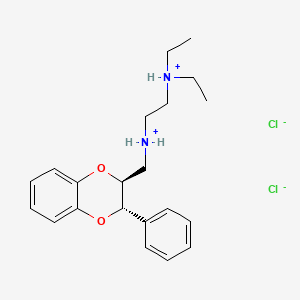
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
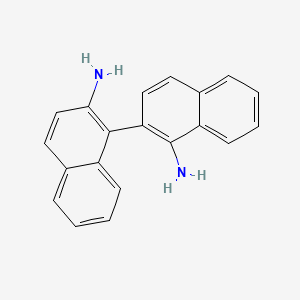

![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
